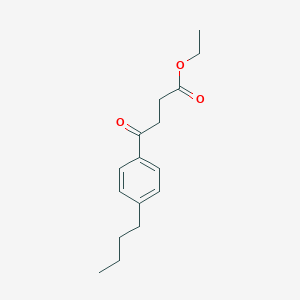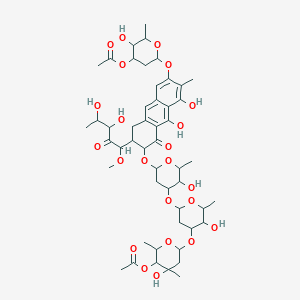
Dechromose-A chrommycin A3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dechromose-A chrommycin A3 is a natural product that belongs to the tetracycline family of antibiotics. It was first isolated from the fermentation broth of a Streptomyces species in the 1960s. Since then, it has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.
作用机制
Dechromose-A chrommycin A3 exerts its effects by binding to the 30S subunit of bacterial and cancer cell ribosomes, thereby inhibiting protein synthesis. This leads to the death of the affected cells and the prevention of further growth and replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and cancer cell growth, the modulation of immune system function, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
Dechromose-A chrommycin A3 has several advantages for use in laboratory experiments, including its broad-spectrum activity against a range of bacteria and cancer cells, its relatively low toxicity, and its ability to penetrate cell membranes. However, its use can be limited by its susceptibility to degradation and instability in certain conditions.
未来方向
There are several potential directions for future research on Dechromose-A chrommycin A3, including the development of new formulations and delivery methods, the investigation of its potential applications in combination with other therapies, and the exploration of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成方法
Dechromose-A chrommycin A3 can be synthesized through a variety of methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method of production is through fermentation, which involves growing the Streptomyces species in a nutrient-rich medium and isolating the compound from the resulting broth.
科学研究应用
Dechromose-A chrommycin A3 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Its ability to inhibit protein synthesis in bacteria and cancer cells has made it a promising candidate for the development of new therapies.
属性
| 120381-88-6 | |
分子式 |
C50H70O23 |
分子量 |
1039.1 g/mol |
IUPAC 名称 |
[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3 |
InChI 键 |
HUKOAMMQHCNVFM-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |
同义词 |
CRA-B dechromose-A chrommycin A3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


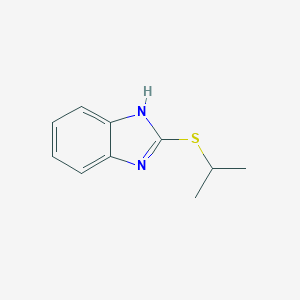
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

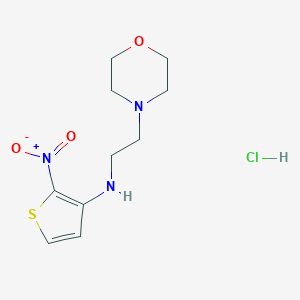

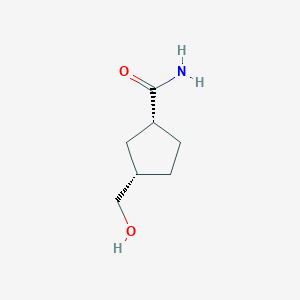

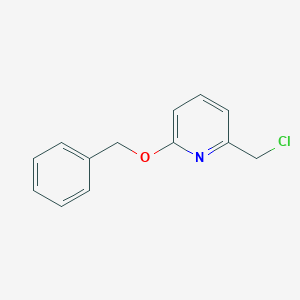
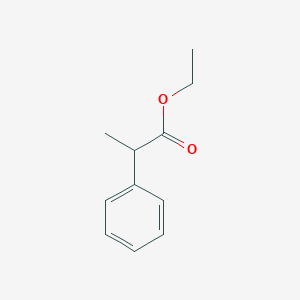
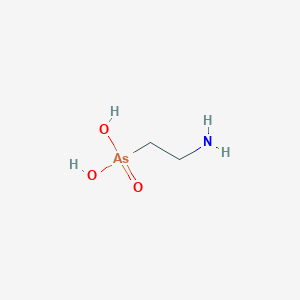
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
